molecular formula C11H7ClN4OS B11288607 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 59758-58-6

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11288607
CAS No.: 59758-58-6
M. Wt: 278.72 g/mol
InChI Key: HDIZCAPTWDDNBR-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS: 59758-58-6) is a heterocyclic compound with a fused thiadiazolo-triazinone core. Its molecular formula is C₁₁H₇ClN₄OS, and it features a 3-chlorophenyl substituent at position 7 and a methyl group at position 3 . This compound belongs to a broader family of 4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives, which exhibit structural diversity through variations in substituents on the triazinone ring and aromatic moieties . Below, we compare its structural, synthetic, and biological properties with key analogues.

Properties

CAS No.

59758-58-6

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C11H7ClN4OS/c1-6-10(17)16-11(14-13-6)18-9(15-16)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

HDIZCAPTWDDNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form 3-(3-chlorophenyl)-1-thiocarbamoyl-1H-1,2,4-triazole. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of thiadiazolo-triazine compounds exhibit significant antitumor activity. Specifically, studies have shown that compounds similar to 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Screening

A notable study involved the evaluation of antitumor activity against multiple cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The compounds were assessed using the sulforhodamine B assay to measure cell viability and proliferation rates. Results demonstrated that certain derivatives exhibited potent activity against specific cancer types (e.g., MDA-MB-468 breast cancer cells) .

Insecticidal Activity

The compound has also been studied for its potential insecticidal properties. Research indicates that thiadiazole derivatives can act as effective insecticides due to their ability to disrupt biological processes in pests.

Case Study: Insecticidal Efficacy

In a study focused on the synthesis of new thiadiazole derivatives under solvent-free conditions, researchers reported significant insecticidal activity against common agricultural pests. The efficacy was attributed to the structural features of the thiadiazole ring which enhances bioactivity .

Antimicrobial Properties

While not the primary focus for this specific compound, related thiadiazole and triazine derivatives have been documented to possess antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis of Thiadiazole Derivatives

To better understand the efficacy of this compound compared to other derivatives, a comparative table is presented below.

Compound NameActivity TypeNotable Findings
This compoundAntitumorEffective against MDA-MB-468 cells
1-(5-bromo-2-pyridyl)-5-(thiophen-2-yl)-1H-tetrazoleAntimicrobialActive against Gram-positive bacteria
5-(methylthio)-1H-pyrazoleInsecticidalSignificant activity against aphids

This table highlights the versatility of thiadiazole derivatives in various biological applications.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as carbonic anhydrase or kinases, leading to disruption of cellular processes essential for cancer cell survival and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thiadiazolo-triazinone scaffold is common across all analogues, but substituents at positions 3 and 7 critically modulate properties:

Compound Name / ID Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Reference
Target Compound (59758-58-6) Methyl 3-Chlorophenyl C₁₁H₇ClN₄OS 278.72
D727-0551 4-Methylphenyl 2,4-Dimethoxyphenyl C₁₉H₁₆N₄O₃S 380.42
D727-0553 4-Methylphenyl 3,4,5-Trimethoxyphenyl C₂₀H₁₈N₄O₄S 410.44
3-tert-Butyl-7-(aryl) derivatives (5a-k) tert-Butyl Varied aryloxy groups ~C₁₇H₁₈N₄O₂S ~366.47
3-Benzyl-7-(2,4-dichlorophenyl) Benzyl 2,4-Dichlorophenyl C₁₇H₁₀Cl₂N₄OS 397.25
951975-35-2 Phenyl 1H-Indol-2-yl C₁₈H₁₁N₅OS 353.38

Key Observations :

  • In contrast, methoxy-substituted analogues (e.g., D727-0551) have electron-donating groups, which may improve solubility .
  • Steric Effects : Bulkier substituents like tert-butyl (5a-k) or benzyl increase lipophilicity, influencing membrane permeability and metabolic stability.

Anti-Tubercular and Antimicrobial Activity

  • 3-tert-Butyl Derivatives (5a-k) : Exhibited MIC values of 3.12–12.5 µg/mL against Mycobacterium tuberculosis (H37Rv strain), comparable to streptomycin (6.25 µg/mL) . Activity correlates with aryloxy substituent size and electron density.
  • Triazolo-Thiadiazoles () : Analogues with 3-chlorophenyl groups showed broad-spectrum antimicrobial activity (e.g., 5j: MIC = 25 µg/mL against S. aureus), suggesting the chlorophenyl moiety enhances target binding .

Anticancer and Anti-Inflammatory Potential

  • Indolyl-Substituted Analogues (e.g., 951975-35-2) : Heterocyclic substituents like indole may improve DNA intercalation or kinase inhibition .
  • Triazinone Scaffold: Known for anti-inflammatory activity via COX-2 inhibition , though specific data for the target compound is lacking.

Physicochemical Properties

  • Lipophilicity : The target compound’s ClogP (estimated) is ~2.5, lower than tert-butyl derivatives (ClogP ~4.0) due to reduced hydrophobicity .
  • Solubility : Methoxy-substituted analogues (D727-0551) exhibit higher aqueous solubility (>50 µg/mL) compared to chlorophenyl derivatives .
  • Crystal Packing : Intermolecular hydrogen bonds (e.g., C2—H2A···O1 in 3-benzyl derivatives) and S···N contacts stabilize crystal lattices, influencing melting points and stability .

Biological Activity

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Chemical Formula : C₁₁H₇ClN₄OS
  • CAS Number : 59758-58-6
  • Molecular Weight : 252.71 g/mol

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of thiadiazole derivatives with chlorinated phenyl compounds. The synthetic pathway often utilizes nucleophilic substitution reactions to introduce the chlorophenyl group at the appropriate position on the thiadiazole ring.

Antitumor Activity

Numerous studies have investigated the antitumor properties of this compound and its derivatives. Notable findings include:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The IC₅₀ values reported for these cell lines were notably lower than those for standard chemotherapeutic agents like doxorubicin .
    • A study demonstrated that replacing chlorine with fluorine in similar compounds increased their anticancer activity, suggesting that structural modifications can enhance efficacy .
  • Mechanism of Action :
    • Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases (caspase-3 and caspase-8) and by inhibiting key signaling pathways such as ERK1/2 .
    • The compound has also been shown to disrupt the cell cycle progression in cancer cells by inducing G1 phase arrest .

Comparative Efficacy

A comparative analysis of various thiadiazole derivatives reveals that those with specific substituents exhibit enhanced biological activity. The following table summarizes some key findings:

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
This compoundMCF-75.0Apoptosis induction through caspase activation
7-(fluorophenyl)-3-methyl derivativeA5492.5ERK pathway inhibition
7-(bromophenyl)-3-methyl derivativePC36.0Cell cycle arrest

Study on Anticancer Activity

A significant study conducted by researchers at the National Cancer Institute evaluated the anticancer activity of several thiadiazole derivatives including our compound against a panel of 60 different cancer cell lines. The results indicated that compounds with thiadiazole frameworks showed promising antitumor activity across multiple types of cancers .

Clinical Implications

The implications for clinical use are substantial; compounds like this compound could serve as lead compounds in drug development aimed at treating resistant forms of cancer.

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